molecular formula C16H13NO B12851621 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B12851621
M. Wt: 235.28 g/mol
InChI Key: HRXFMLCXADOYCN-UHFFFAOYSA-N
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Description

2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound known for its unique structure and properties It belongs to the class of indeno[1,2-d]oxazole derivatives, which are characterized by a fused ring system containing both an indene and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with an oxazole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects is primarily through its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the catalytic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where it can enhance both the reactivity and selectivity of the catalytic process .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-phenyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C16H13NO/c1-2-6-11(7-3-1)16-17-15-13-9-5-4-8-12(13)10-14(15)18-16/h1-9,14-15H,10H2

InChI Key

HRXFMLCXADOYCN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4

Origin of Product

United States

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